

p-Tolyl Isothiocyanate: Application Notes for Protein Labeling and Modification

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Compound of Interest

Compound Name: *p-Tolyl isothiocyanate*

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Introduction

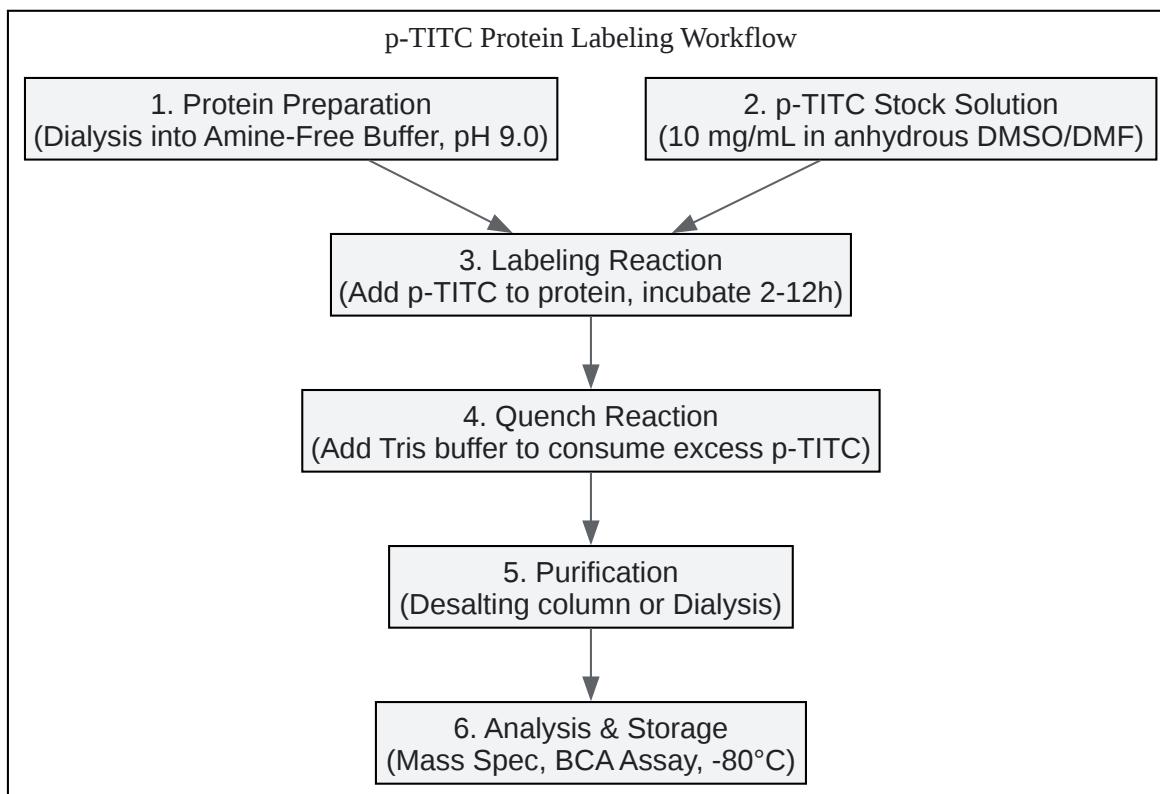
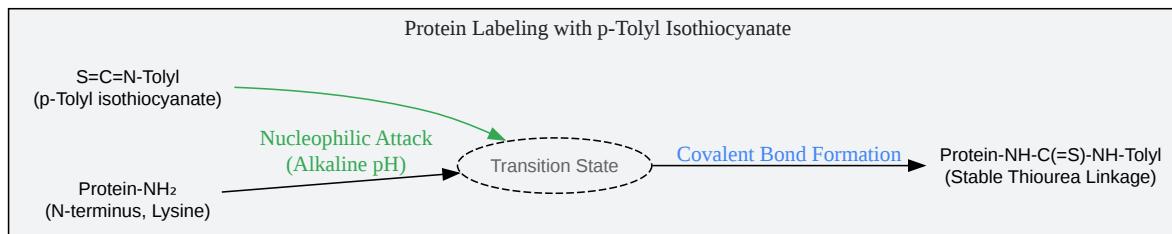
p-Tolyl isothiocyanate (p-TITC) is an aromatic isothiocyanate, a class of compounds known for their reactivity towards nucleophilic groups present in proteins. This reactivity makes p-TITC a valuable tool for the covalent labeling and modification of proteins. The isothiocyanate group (-N=C=S) of p-TITC reacts primarily with the primary amino groups of proteins, such as the N-terminal α -amino group and the ϵ -amino group of lysine residues, to form a stable thiourea linkage.^{[1][2][3]} This stable covalent bond is crucial for applications requiring robustly labeled proteins.

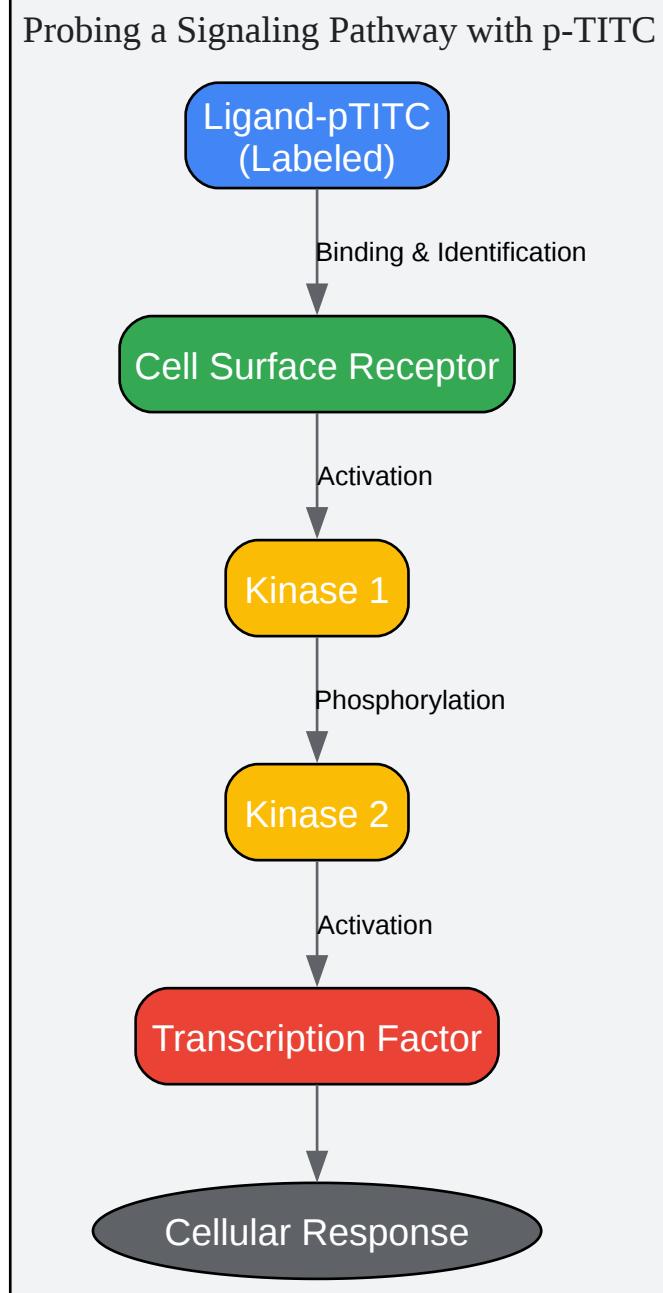
The tolyl group provides a hydrophobic and aromatic moiety that can be useful for probing specific protein environments or for serving as a stable, non-fluorescent tag for various analytical purposes, including quantitative proteomics. Applications of p-TITC and similar isothiocyanates range from protein identification and sequencing to the investigation of protein structure, function, and interactions in the context of biological research and drug development.^{[4][5]}

Principle of Reaction

The fundamental reaction for protein labeling with **p-Tolyl isothiocyanate** involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly pH-dependent, with optimal rates typically

observed in alkaline conditions (pH 8.5-9.5), where the amino groups are predominantly in their unprotonated, nucleophilic state.[2][6] Under these conditions, the reaction with amines is favored over potential side reactions with other nucleophilic residues like thiols.[2] The resulting p-tolylthiocarbamoyl derivatized protein is stable under a wide range of experimental conditions.





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